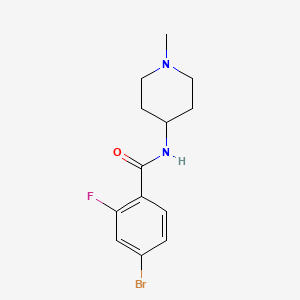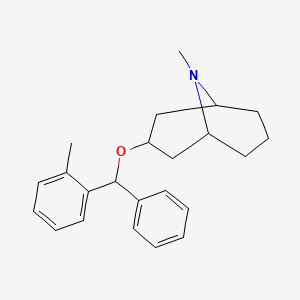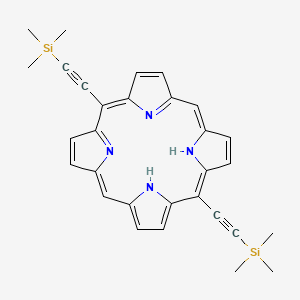
5,15-Bis((trimethylsilyl)ethynyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of trimethylsilyl-ethynyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, essential in various biological processes, such as oxygen transport and photosynthesis. The modification of porphyrins with trimethylsilyl-ethynyl groups enhances their chemical properties, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a porphyrin precursor with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a controlled temperature to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
5,15-Bis((trimethylsilyl)ethynyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of porphyrin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,15-Bis((trimethylsilyl)ethynyl)porphyrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other reactive species that can damage cellular components, making it useful in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted cancer cells.
Comparaison Avec Des Composés Similaires
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is unique due to the presence of trimethylsilyl-ethynyl groups, which enhance its solubility and reactivity compared to other porphyrin derivatives. Similar compounds include:
5,10,15,20-Tetra(trimethylsilyl)ethynylporphyrin: This compound has four trimethylsilyl-ethynyl groups, providing even greater solubility and reactivity.
5,15-Bis(4-(tert-butyl)phenyl)-10,20-bis((trimethylsilyl)ethynyl)porphyrin: This derivative includes additional phenyl groups, altering its electronic properties and making it suitable for different applications.
The unique properties of this compound make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C30H30N4Si2 |
|---|---|
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
trimethyl-[2-[15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane |
InChI |
InChI=1S/C30H30N4Si2/c1-35(2,3)17-15-25-27-11-7-21(31-27)19-23-9-13-29(33-23)26(16-18-36(4,5)6)30-14-10-24(34-30)20-22-8-12-28(25)32-22/h7-14,19-20,31-32H,1-6H3 |
Clé InChI |
AMYYSXVOFDUMMD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C2C=CC(=CC3=NC(=C(C4=NC(=CC5=CC=C1N5)C=C4)C#C[Si](C)(C)C)C=C3)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


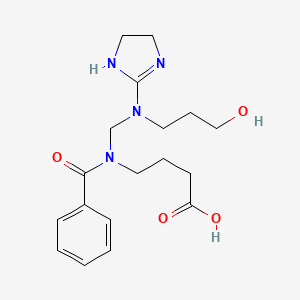


![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

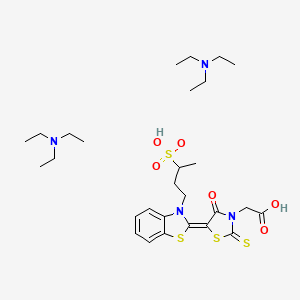
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
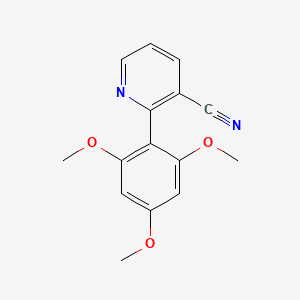
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)


